N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-4-[(3-METHOXYPHENOXY)METHYL]BENZAMIDE
Overview
Description
N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-4-[(3-METHOXYPHENOXY)METHYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a benzamide moiety, which is often found in pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-4-[(3-METHOXYPHENOXY)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with ethyl formate under acidic conditions. The resulting 1-ethyl-1H-benzimidazole is then reacted with 4-[(3-methoxyphenoxy)methyl]benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-4-[(3-METHOXYPHENOXY)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to form N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: N-oxide derivatives of the benzimidazole core.
Reduction: Amino derivatives if a nitro group is present.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-4-[(3-METHOXYPHENOXY)METHYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.
Mechanism of Action
The mechanism of action of N1-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-4-[(3-METHOXYPHENOXY)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to the active sites of certain enzymes, inhibiting their activity. This can lead to a cascade of biochemical events that result in the desired therapeutic effect. The benzamide moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with similar structural features.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar aromatic structure.
Uniqueness
N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-4-[(3-METHOXYPHENOXY)METHYL]BENZAMIDE is unique due to its combination of a benzimidazole core and a benzamide moiety, which imparts distinct biological and chemical properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-(1-ethylbenzimidazol-2-yl)-4-[(3-methoxyphenoxy)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-3-27-22-10-5-4-9-21(22)25-24(27)26-23(28)18-13-11-17(12-14-18)16-30-20-8-6-7-19(15-20)29-2/h4-15H,3,16H2,1-2H3,(H,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGYSVKTFYUHSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(C=C3)COC4=CC=CC(=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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